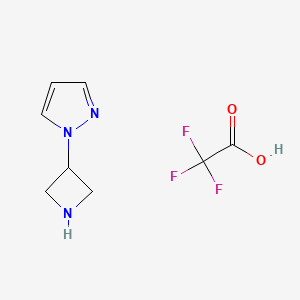

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSOLLOZYYJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 1-(3-Azetidinyl)pyrazole free base and TFA salt

An In-Depth Technical Guide to 1-(3-Azetidinyl)pyrazole: A Comparative Analysis of the Free Base and Trifluoroacetic Acid (TFA) Salt

Introduction: The Critical Choice Between Free Base and Salt Form

In the landscape of medicinal chemistry and drug development, small heterocyclic scaffolds are invaluable building blocks for constructing novel therapeutic agents. Among these, 1-(3-Azetidinyl)pyrazole stands out as a versatile moiety, combining the pharmacologically significant pyrazole ring with a strained azetidine group.[1][2][3][4][5] Researchers frequently encounter this compound, and others like it, in two primary forms: the neutral "free base" and a salt, often the trifluoroacetic acid (TFA) salt. The latter is a common consequence of purification by reverse-phase high-performance liquid chromatography (HPLC), where TFA is a standard mobile phase modifier.[6][7][8][9]

The decision to use the free base or the TFA salt is not trivial; it has profound implications for a compound's physicochemical properties, its behavior in biological assays, and its viability for further development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical comparison of 1-(3-Azetidinyl)pyrazole free base and its TFA salt. We will delve into the structural and property differences, their practical consequences in the laboratory, and the validated protocols required to characterize and interconvert these forms.

Section 1: Fundamental Structural and Chemical Differences

At its core, the difference between the free base and the TFA salt is a simple acid-base reaction. The azetidine ring contains a basic secondary amine. The free base is the neutral form of this molecule. The TFA salt is formed when this basic nitrogen is protonated by the strong acid, trifluoroacetic acid, creating an ion pair between the positively charged azetidinyl-pyrazolium cation and the trifluoroacetate anion.

Caption: Formation of the TFA salt from the free base via proton transfer.

This fundamental transformation from a neutral molecule to an ion pair is the origin of all the significant differences in their properties.

Section 2: Comparative Physicochemical Properties

The choice between the free base and a salt form is often dictated by the need to optimize physicochemical properties for a specific application. Salts are generally preferred for active pharmaceutical ingredients due to their typically improved solubility and stability.[10][11][12]

| Property | 1-(3-Azetidinyl)pyrazole (Free Base) | 1-(3-Azetidinyl)pyrazole (TFA Salt) | Rationale & Scientific Insight |

| Aqueous Solubility | Low | High | The ionic nature of the salt allows for stronger interactions with polar water molecules, significantly enhancing solubility compared to the less polar free base.[10][11][13] This is often the primary motivation for salt formation in drug development. |

| Organic Solvent Solubility | High (in non-polar solvents like DCM, Ether) | Low (in non-polar solvents) | The neutral free base is more lipophilic and dissolves better in non-polar organic solvents. The salt's ionic character reduces its affinity for these solvents. |

| Physical Stability | Variable, may be less stable as an amorphous solid or oil. | Generally Higher | Salts typically form stable crystalline lattices held together by strong ionic forces.[11] This crystalline nature often leads to better chemical and physical stability, making the material easier to handle and store.[12] |

| Hygroscopicity | Generally Low | Potentially High | Hygroscopicity is the tendency to absorb moisture from the air.[14] Salt forms are frequently more hygroscopic than their corresponding free bases, which can impact powder handling, accurate weighing, and long-term stability.[11][15][16] |

| Melting Point | Lower | Higher | The energy required to break the strong ionic bonds in the salt's crystal lattice is greater than the intermolecular forces holding the neutral free base molecules together, resulting in a higher melting point. |

| Solution pH (in water) | Basic | Acidic | The free base has an unprotonated nitrogen that acts as a base in water. The TFA salt is the salt of a weak base and a strong acid (TFA pKa ~0.5[17]); it will hydrolyze in water to produce an acidic solution. |

Section 3: Practical Implications for the Researcher

Understanding the theoretical differences is crucial, but their practical impact in the laboratory is what truly matters. The choice of form can dramatically affect experimental success, from chemical synthesis to biological screening.

In Drug Discovery and Biological Assays

The prevalence of TFA salts in early-stage discovery is a direct result of their method of purification. However, this convenience comes with a significant caveat: the potential for assay interference .

-

Cytotoxicity: Residual TFA is known to be cytotoxic, even at low concentrations.[6] This can inhibit cell proliferation and lead to false-positive results (e.g., apparent anti-proliferative activity) or mask true activity.[9][18] Studies have consistently shown that for cellular assays, exchanging TFA for a more biocompatible counter-ion like chloride or acetate is highly recommended.[9][18]

-

Altered Biological Activity: The counter-ion can interact with the peptide or small molecule, altering its conformation and, consequently, its interaction with a biological target.[18][19]

-

Regulatory Perspective: For therapeutic development, regulatory agencies view TFA salts unfavorably due to toxicity concerns. The vast majority of marketed peptide and small molecule drugs are formulated as hydrochloride or acetate salts.[6][18]

In Chemical Synthesis and Handling

-

Nucleophilicity: When using the azetidine nitrogen as a nucleophile in a subsequent reaction (e.g., acylation, alkylation), the free base form is essential. The protonated nitrogen of the TFA salt is non-nucleophilic.

-

Handling and Weighing: The often-hygroscopic nature of TFA salts requires careful handling.[11] Use of a desiccator or a glove box with a controlled atmosphere is recommended for storage and weighing to prevent water uptake, which would lead to inaccurate measurements.[20]

Section 4: Essential Laboratory Protocols

A researcher must be proficient in both converting between the two forms and confirming the identity of the material in hand. The following protocols are designed to be self-validating and grounded in established chemical principles.

Protocol 1: Conversion of TFA Salt to Free Base

This procedure uses a standard liquid-liquid extraction technique to neutralize the TFA and isolate the neutral free base. The causality is simple: a basic aqueous solution will deprotonate the azetidinium cation, and the resulting neutral molecule will preferentially partition into the organic solvent.[21][22]

Step-by-Step Methodology:

-

Dissolution: Dissolve the 1-(3-Azetidinyl)pyrazole TFA salt in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

-

Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% aqueous sodium hydroxide (NaOH) solution.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution if using bicarbonate).

-

Separation: Allow the layers to separate completely. The organic layer contains the free base. Drain and discard the lower aqueous layer.

-

Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and any remaining aqueous base.

-

Drying: Drain the organic layer into a clean flask and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the 1-(3-Azetidinyl)pyrazole free base, which may be an oil or a solid.

Caption: Workflow for converting a TFA salt to its corresponding free base.

Protocol 2: Analytical Workflow for Differentiation

Confirming whether you have the free base or the TFA salt is a critical quality control step. A multi-technique approach provides the most definitive answer.

Step-by-Step Methodology:

-

pH Test (Rapid Screen): Dissolve a small amount of the sample in deionized water. Test the pH with a pH strip or meter. An acidic pH indicates a high likelihood of a salt form, while a basic pH suggests the free base.[23]

-

¹H NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the salt).

-

Key Diagnostic Region: Compare the chemical shifts of the protons on the azetidine ring. In the TFA salt, the protonation of the nitrogen deshields the adjacent protons (CH₂ groups), causing them to shift downfield (to a higher ppm value) compared to the free base.

-

-

¹⁹F NMR Spectroscopy (Definitive Test):

-

This is the most unambiguous method.

-

Dissolve the sample in a solvent suitable for NMR.

-

Expected Result: The TFA salt will exhibit a sharp, single peak in the ¹⁹F NMR spectrum, typically between -76 ppm and -78 ppm, characteristic of the CF₃ group.[24] The free base will show no signal in this spectrum.

-

-

Ion Chromatography (Quantitative):

-

If quantification of the TFA counter-ion is required, ion chromatography is an excellent method.[7] It can accurately determine the amount of trifluoroacetate anion present in the sample.

-

Caption: Analytical decision tree for identifying the sample form.

Conclusion

The distinction between the free base and TFA salt of 1-(3-Azetidinyl)pyrazole is far from a mere academic curiosity. It represents a critical decision point for any researcher using this chemical entity. The TFA salt offers superior aqueous solubility and stability, making it convenient to handle post-purification. However, its hygroscopicity and potential to confound biological assays due to TFA-induced cytotoxicity necessitate caution. The free base, while potentially less soluble in aqueous media and less stable, is the required form for synthetic modifications and provides a "cleaner" entity for biological evaluation.

Ultimately, the choice of which form to use depends entirely on the application. The key takeaway for any scientist is to be aware of these differences, to choose the form appropriate for their experiment, and, most importantly, to analytically verify the identity and purity of their material before commencing work. This diligence ensures reproducibility, reliability, and the integrity of scientific data.

References

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). Scielo. [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). ResearchGate. [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. [Link]

-

Free Base vs Salt Form Reference Standards. (2022). Pharmaguideline Forum. [Link]

-

Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification. LabRulez LCMS. [Link]

-

Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions (RSC Publishing). [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

-

Hygroscopicity: Significance and symbolism. (2026). ScienceDirect. [Link]

-

Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). PMC. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

-

Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024). MDPI. [Link]

-

how to remove residual TFA from peptides after HPLC. (2009). Chromatography Forum. [Link]

-

Quantifying trifluoroacetic acid as a counterion in drug discovery by F-19 NMR and capillary electrophoresis. (2025). ResearchGate. [Link]

-

Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization. (2020). EurekAlert!. [Link]

-

TFA - Pharmaceutical Applications. (2020). Halocarbon Life Sciences. [Link]

-

How to remove TFA salt ?. (2016). ResearchGate. [Link]

-

TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

-

Current status of pyrazole and its biological activities. (2014). PMC. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Should I Have TFA Removed from My Peptide?. (2025). LifeTein. [Link]

-

Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (2025). ResearchGate. [Link]

-

Distinct RTs for free-base and salt forms of same compound. (2004). Chromatography Forum. [Link]

-

Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... (2020). ResearchGate. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

-

Thread 1,3-pyrazole. PubChem - NIH. [Link]

-

Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (2024). RSC Publishing. [Link]

-

Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2021). RSC Publishing. [Link]

-

Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

-

1,3-Diphenyl-1H-pyrazole. PubChem - NIH. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2018). Indian Academy of Sciences. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciensage.info [sciensage.info]

- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 9. genscript.com.cn [genscript.com.cn]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lifetein.com [lifetein.com]

- 20. pharmainfo.in [pharmainfo.in]

- 21. echemi.com [echemi.com]

- 22. researchgate.net [researchgate.net]

- 23. Distinct RTs for free-base and salt forms of same compound - Chromatography Forum [chromforum.org]

- 24. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide & Safety Profile: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Abstract

This guide serves as an advanced Safety Data Sheet (SDS) and technical dossier for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate , a critical heterocyclic building block in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics. Unlike standard SDS documents, this whitepaper integrates regulatory compliance with practical, field-proven handling protocols for trifluoroacetate (TFA) salts, addressing their specific stability, hygroscopicity, and reactivity challenges in high-throughput medicinal chemistry.

Identification & Chemical Competency

Senior Scientist Note: This compound is the trifluoroacetic acid salt of 1-(azetidin-3-yl)-1H-pyrazole. The presence of the azetidine ring (a strained 4-membered amine) combined with the pyrazole moiety makes it a versatile but reactive pharmacophore. The TFA salt form is preferred for stability but introduces significant hygroscopicity that can compromise stoichiometry if mishandled.

| Property | Data |

| Product Name | 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate |

| CAS Number (Salt) | 2203015-68-1 |

| CAS Number (Free Base) | 1107627-16-6 |

| Molecular Formula | C₆H₉N₃ · x(C₂HF₃O₂) (Typically Mono-TFA: C₈H₁₀F₃N₃O₂) |

| Molecular Weight | ~237.18 g/mol (Mono-TFA salt) / 123.16 g/mol (Free Base) |

| Structure Description | An azetidine ring substituted at the C3 position with the N1 nitrogen of a pyrazole ring. |

| Solubility | Highly soluble in DMSO, Methanol, Water. |

Hazard Identification (GHS Classification)

While often classified as a general irritant, the TFA salt nature requires heightened awareness regarding acidity and potential corrosivity upon hydrolysis.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray. Rationale: Fine dust from TFA salts is highly irritating to mucous membranes.

-

P280: Wear protective gloves/eye protection/face protection. Standard: Nitrile gloves. Optimization: Double-gloving recommended during weighing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Advanced Handling & Stability Protocols

The "Sticky Solid" Phenomenon: Hygroscopicity Management

TFA salts are notoriously hygroscopic. Upon exposure to ambient humidity, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate will rapidly absorb water, transitioning from a free-flowing powder to a sticky gum. This alters the effective molecular weight, leading to stoichiometry errors in synthesis (e.g., under-loading reagents in amide couplings).

Protocol: The "Dry-Box" Weighing Technique

-

Equilibration: Remove the vial from cold storage (2-8°C) and allow it to reach room temperature before opening. This prevents condensation on the solid.

-

Environment: Ideally, weigh inside a glovebox under N₂ or Ar.

-

Alternative: If a glovebox is unavailable, use a "rapid-weigh" technique:

-

Purge the stock vial with Argon immediately after opening.

-

Weigh the required amount into a tared vial.

-

Immediately recap and seal with Parafilm.

-

-

Correction: If the solid appears gummy, assume water content. Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the precise wt% of the active compound before use.

In-Situ Neutralization (Free-Basing)

For reactions requiring the nucleophilic free amine (e.g., SNAr or amide coupling), the TFA must be neutralized. The azetidine nitrogen is the basic site.

Method A: Organic Base Scavenging (Standard)

-

Add 3.0 - 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) directly to the reaction mixture.

-

Note: Excess base is required to neutralize the TFA and drive the reaction, as the azetidine pKa is ~10-11.

Method B: Solid Phase Extraction (High Purity)

-

Use a SCX-2 (Strong Cation Exchange) cartridge.

-

Load: Dissolve the TFA salt in MeOH and load onto the cartridge.

-

Wash: Flush with MeOH to remove non-basic impurities (and TFA anions).

-

Elute: Release the free base using 2M NH₃ in MeOH.

-

Result: Pure 1-(3-Azetidinyl)-1H-pyrazole free base, ready for sensitive metal-catalyzed cross-couplings.

Visual Workflows (Graphviz)

Figure 1: Safe Handling & Neutralization Workflow

Caption: Logical decision tree for handling hygroscopic TFA salts and selecting the appropriate neutralization strategy based on reaction sensitivity.

Figure 2: Biological Context - JAK Inhibitor Synthesis

Caption: Schematic illustrating the role of the azetidinyl-pyrazole motif in synthesizing Baricitinib-like JAK inhibitors.

Emergency Response & First Aid

In the event of exposure, the acidic nature of the TFA component dictates the response.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | TFA salts can hydrolyze to release trifluoroacetic acid, causing corneal damage. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Azetidines are skin sensitizers; TFA adds irritation potential. |

| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen. | Dust inhalation can cause bronchospasm due to acidic irritation. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | Corrosive potential to the esophagus. |

Spill Cleanup:

-

Ventilate the area.

-

Neutralize: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the acid salt.

-

Collect: Sweep up the neutralized solid into a hazardous waste container. Do not generate dust.

Regulatory & Transport Information

-

US DOT: Not regulated as a dangerous good (unless in bulk quantities where corrosivity testing applies).

-

IATA: Not restricted (Classified as Non-Hazardous for Air Transport in small research quantities).

-

TSCA: This compound is generally for R&D Use Only . It is not listed on the public TSCA inventory.

-

Storage Class: 11 (Combustible Solids).

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-(3-Azetidinyl)-1H-pyrazole. Retrieved from

-

Matrix Scientific. (2023). Product Data: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate (CAS 2203015-68-1). Retrieved from

-

PubChem. (2023). Compound Summary: Azetidine Derivatives. National Library of Medicine. Retrieved from

- Behning, I., et al. (2014). "Synthesis of Janus Kinase (JAK) Inhibitors." Journal of Medicinal Chemistry.

-

ECHA (European Chemicals Agency). (2023). C&L Inventory: Trifluoroacetic acid salts. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 1-(3-Azetidinyl)-1H-pyrazole Trifluoroacetate in DMSO and Water

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in both biological and chemical systems, profoundly influencing its suitability for drug development and in vitro research. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in two pivotal solvents: dimethyl sulfoxide (DMSO) and water. As specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a foundational guide for researchers. It combines theoretical analysis based on the compound's structure, a discussion of solvent properties, and detailed, field-proven experimental protocols for determining solubility. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to predict, measure, and interpret the solubility of this and similar heterocyclic amine salts.

Introduction: The Central Role of Solubility

In the realm of drug discovery and chemical research, solubility is not merely a physical parameter but a cornerstone of a compound's potential utility.[1][2] For a compound to be effective as a therapeutic agent, it must first be soluble in aqueous biological fluids to allow for absorption and distribution to its target site.[3][4] Similarly, for in vitro high-throughput screening (HTS), compounds are typically stored and dispensed from concentrated stock solutions, most commonly prepared in DMSO.[5][6] Therefore, understanding the solubility of a novel chemical entity like 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in both water and DMSO is paramount for its progression through the development pipeline.[7]

This guide will deconstruct the factors influencing the solubility of this specific salt, provide predictive insights, and detail the authoritative "shake-flask" method for its empirical determination.

Physicochemical Profile and Solubility Prediction

The name 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate describes an organic salt. This is a critical piece of information, as salt formation is a common strategy employed to enhance the aqueous solubility of parent compounds containing ionizable functional groups.[1] The compound consists of the cationic base, 1-(3-Azetidinyl)-1H-pyrazole, and the trifluoroacetate anion (TFA).

-

The Cation: 1-(3-Azetidinyl)-1H-pyrazole

-

Azetidine Ring: This is a four-membered saturated heterocycle containing a nitrogen atom. The nitrogen in azetidine is a secondary amine and is basic, with a reported pKa of approximately 11.3.[8][9][10] This high pKa indicates that the azetidine nitrogen will be readily protonated at physiological pH (around 7.4), conferring a positive charge and significantly enhancing its interaction with polar solvents like water.

-

Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a weak base, with the pKa of its conjugate acid being around 2.5.[11][12] While less basic than the azetidine moiety, the nitrogen atoms can still participate in hydrogen bonding.

-

-

The Anion: Trifluoroacetate (TFA)

-

Trifluoroacetate is the conjugate base of trifluoroacetic acid, a very strong acid with a pKa between 0.2 and 0.5.[13][14] As the anion of a strong acid, it is very stable and highly polar. Its presence indicates that the parent compound was intentionally reacted with a strong acid to form a salt, a clear strategy to improve its physicochemical properties, particularly aqueous solubility.[15]

-

Prediction: Based on this analysis, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is expected to exhibit good to excellent solubility in polar solvents. The salt form, with its charged centers, should readily dissolve in water. Its organic heterocyclic structure suggests it will also be highly soluble in a versatile polar aprotic solvent like DMSO.

Solubility Profile in Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in drug discovery for creating high-concentration stock solutions for screening libraries.[5][16] Its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds makes it invaluable.[17]

Rationale for High Solubility in DMSO

-

Polar Aprotic Nature: DMSO possesses a highly polar sulfoxide bond, making it an excellent solvent for salts and other polar molecules. However, it lacks acidic protons, which prevents it from forming strong hydrogen-bond networks with itself, leaving it more available to solvate solutes.

-

Amphipathic Character: DMSO has both polar (S=O) and nonpolar (two methyl groups) regions, allowing it to effectively solvate a wide variety of molecular structures.[5]

-

Disruption of Crystal Lattice: The strong dipole-dipole interactions between DMSO molecules and the ionic components of the trifluoroacetate salt can effectively overcome the crystal lattice energy of the solid compound, leading to dissolution.

For 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, high solubility (likely well over 10 mM) in DMSO is anticipated, making it highly suitable for the creation of master stock solutions for biological screening campaigns.

Field Insights and Considerations

While DMSO is an excellent solvent, it's not entirely inert. At high concentrations in cell-based assays, DMSO can have pleiotropic effects, including impacting membrane integrity and enzyme activity.[5][17] It is standard practice to keep the final concentration of DMSO in an assay below 1%, and often below 0.5%, to minimize these solvent effects.[6] This necessitates the preparation of highly concentrated primary stocks, reinforcing the need for excellent DMSO solubility.

Aqueous Solubility Profile

Aqueous solubility is a make-or-break parameter for most drug candidates, directly impacting oral bioavailability.[2][3][4] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous gut contents.[1]

Rationale for Aqueous Solubility

-

Salt Form: The primary driver for the aqueous solubility of this compound is its salt structure. The ionic bond between the protonated azetidinyl pyrazole and the trifluoroacetate anion readily dissociates in water, a solvent with a high dielectric constant, allowing water molecules to hydrate the individual ions.[18][19]

-

Hydrogen Bonding: The protonated nitrogen on the azetidine ring, the nitrogen atoms on the pyrazole ring, and the oxygen atoms of the trifluoroacetate anion are all capable of forming hydrogen bonds with water molecules, further stabilizing the dissolved state.

-

pH-Dependence: Due to the basicity of the azetidine nitrogen (pKa ~11.3), the solubility of this compound is expected to be pH-dependent. At acidic to neutral pH values (e.g., pH 1-8), the nitrogen will be fully protonated, and the compound will exist as the highly soluble salt. At very high pH values (pH > 10), the azetidine could become deprotonated, leading to the precipitation of the less soluble free base. This is a critical consideration for formulation development and understanding its behavior in different segments of the GI tract.

The trifluoroacetate salt form suggests a strategic effort by the molecule's designers to ensure sufficient aqueous solubility for research and potential therapeutic applications.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to fact, empirical determination is required. The "shake-flask" method is the gold-standard technique for measuring thermodynamic equilibrium solubility.[20][21] It is a self-validating system because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in a given solvent (e.g., Phosphate-Buffered Saline pH 7.4, or Water) at a controlled temperature.

Materials:

-

Test Compound: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate (solid)

-

Solvent: HPLC-grade water or prepared buffer (e.g., PBS, pH 7.4)

-

Co-solvent (for standard curve): HPLC-grade DMSO

-

Analytical Balance (4-5 decimal places)

-

Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, chemically inert, low-binding, e.g., PTFE)

-

HPLC system with UV detector

-

Appropriate volumetric flasks and pipettes

Protocol Steps:

-

Preparation of Saturated Solution (The "Why"):

-

Add an excess amount of the solid compound (e.g., ~2-5 mg) to a pre-weighed glass vial. The key is to add enough solid so that some will visibly remain undissolved after equilibration. This ensures the final solution is truly saturated.

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial. Prepare at least three replicates for statistical validity.

-

-

Equilibration (The "Why"):

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

-

Agitate for a prolonged period, typically 24 to 48 hours.[22] This extended time is crucial to ensure that the system reaches thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation. Shorter incubation times might only yield a kinetic solubility value, which can be misleading.[23]

-

-

Phase Separation (The "Why"):

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

To separate the saturated solution (supernatant) from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). This pellets the excess solid.

-

Carefully aspirate the clear supernatant using a pipette. For an extra degree of certainty, filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

-

-

Quantification via HPLC (The "Why"):

-

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification due to its specificity and sensitivity.[24][25]

-

Prepare a Calibration Curve: Create a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL). From this stock, prepare a series of at least five standard solutions of known concentrations by diluting with the same solvent used for the experiment (e.g., PBS). The concentration range should bracket the expected solubility.[26]

-

Analyze Samples: Inject the standards and the filtered supernatant samples onto the HPLC system. The supernatant may require dilution to fall within the linear range of the calibration curve.

-

Calculate Concentration: Generate a linear regression from the peak areas of the standards. Use this equation to calculate the precise concentration of the compound in the (diluted) supernatant samples.

-

-

Data Reporting:

-

Multiply the calculated concentration by any dilution factors to determine the final solubility of the saturated solution.

-

Report the solubility in standard units such as mg/mL and millimolar (mM), along with the solvent, pH, and temperature.

-

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Data Presentation

Quantitative solubility data should be presented clearly and concisely. Since experimental data for this specific compound is not available, the following table serves as a template for researchers to report their findings.

| Solvent System | Temperature (°C) | pH | Method | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Average Solubility (mM) |

| DMSO | 25 | N/A | Shake-Flask/HPLC | TBD | TBD | TBD | TBD | TBD |

| Water, HPLC-Grade | 25 | ~6-7 | Shake-Flask/HPLC | TBD | TBD | TBD | TBD | TBD |

| PBS | 25 | 7.4 | Shake-Flask/HPLC | TBD | TBD | TBD | TBD | TBD |

| PBS | 37 | 7.4 | Shake-Flask/HPLC | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Conclusion

While specific, pre-existing solubility values for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate are not found in publicly accessible literature, a detailed analysis of its chemical structure provides a strong basis for predicting its behavior. As a trifluoroacetate salt of a basic heterocyclic amine, it is rationally designed for high solubility in polar solvents. It is expected to be highly soluble in DMSO, making it ideal for in vitro screening applications. Its aqueous solubility is predicted to be significant, particularly at physiological pH, which is a favorable characteristic for drug development.

This guide provides both the theoretical framework to understand these properties and the authoritative, practical protocols required for their empirical validation. By employing the detailed shake-flask methodology, researchers can generate robust, reliable solubility data, a critical step in advancing any chemical compound through the research and development process.

References

A curated list of authoritative sources to support the claims and protocols within this guide.

-

Dimethyl sulfoxide - Wikipedia. Available at: [Link]

-

Azetidine - Grokipedia. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. Available at: [Link]

-

Aqueous solubility: Significance and symbolism - ScienceDirect. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC. Available at: [Link]

-

Azetidine | C3H7N | CID 10422 - PubChem. Available at: [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives - ResearchGate. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - ACS Publications. Available at: [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Available at: [Link]

-

The effect of dmso on the absorption and metabolism screening of drug discovery process - AAPS. Available at: [Link]

-

Prediction of aqueous solubility of organic salts of diclofenac using PLS and molecular modeling - ScienceDirect. Available at: [Link]

-

Aqueous Soluble Drug - Encyclopedia.pub. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors - OnePetro. Available at: [Link]

-

Drug solubility: importance and enhancement techniques - PubMed. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules - Biomedical and Pharmacology Journal. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. Available at: [Link]

-

Brief Overview of Various Approaches to Enhance Drug Solubility - ResearchGate. Available at: [Link]

-

Another aspect in use of DMSO in medicinal chemistry - Atlas of Science. Available at: [Link]

-

Development and validation of a RP-HPLC method for determination of solubility of furosemide - ResearchGate. Available at: [Link]

-

pKa values for morpholine, pyrazole and imidazole - ResearchGate. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. Available at: [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents - ChemRxiv. Available at: [Link]

-

Diazoles & diazines: properties, syntheses & reactivity - University of Liverpool. Available at: [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available at: [Link]

-

Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects - MDPI. Available at: [Link]

-

Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

-

Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

-

SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS - Ozone Secretariat. Available at: [Link]

-

Trifluoroacetate - Wikipedia. Available at: [Link]

-

Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension - SciELO. Available at: [Link]

-

Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations - MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. Available at: [Link]

-

Calculated Physicochemical Properties - ResearchGate. Available at: [Link]

-

3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties - ResearchGate. Available at: [Link]

Sources

- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]

- 15. Trifluoroacetate - Wikipedia [en.wikipedia.org]

- 16. atlasofscience.org [atlasofscience.org]

- 17. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. enamine.net [enamine.net]

- 24. researchgate.net [researchgate.net]

- 25. asianjpr.com [asianjpr.com]

- 26. pharmaguru.co [pharmaguru.co]

Commercial suppliers of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

An In-depth Technical Guide to Sourcing and Application of Azetidinyl-Pyrazole Scaffolds for Drug Discovery

Executive Summary

Decoding the Molecule: A Chemist's Perspective on Structure and Function

The 1-(3-Azetidinyl)-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[1] Understanding the role of each component is key to appreciating its utility.

-

The Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of many FDA-approved drugs.[1] Its metabolic stability and ability to act as a versatile bioisosteric replacement for other groups make it an attractive core for inhibitor design. It frequently serves as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[2][3]

-

The 3-Azetidinyl Group: Azetidine, a four-membered saturated heterocycle, has gained prominence for its ability to improve key drug-like properties. Its inclusion can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common cyclic amines like piperidine or pyrrolidine.[4] The azetidine ring provides a three-dimensional vector for exiting the binding pocket, allowing chemists to tune selectivity and physical properties.

-

The Trifluoroacetate (TFA) Salt: The TFA counterion is often used to improve the handling and solubility of basic compounds like the azetidinyl-pyrazole. It renders the molecule as a crystalline, weighable solid with enhanced solubility in polar solvents suitable for biological assays. However, researchers must be mindful of residual trifluoroacetic acid, which can affect cellular assays.

Commercial Sourcing Strategy for Azetidinyl-Pyrazoles

Directly sourcing 1-(3-Azetidinyl)-1H-pyrazole as its trifluoroacetate salt is challenging. However, a proficient chemist can employ several effective strategies to obtain the necessary chemical matter.

Strategy 1: Procure Structurally Related Analogs

The most direct alternative is to source a close structural isomer that contains all key functional groups. This is often sufficient for initial screening campaigns.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (via Enamine) | 3-(azetidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole, trifluoroacetic acid | 2955709-54-1 | 95% | An excellent alternative containing the key azetidine, pyrazole, and trifluoromethyl groups, also as a TFA salt. Ideal for kinase inhibitor programs.[5] |

Strategy 2: Source Alternative Salt Forms

The hydrochloride (HCl) salt is a common and often interchangeable alternative to the TFA salt. The parent amine can be liberated in situ during a reaction or used directly in many biological assays after appropriate pH adjustment.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemScene | 1-(Azetidin-3-yl)-1H-pyrazole hydrochloride | 1621910-24-4 | ≥95% | The direct precursor to the target molecule. A simple base wash can provide the free amine for synthesis, or it can be used as-is for screening.[6] |

| Sigma-Aldrich (via Bide Pharmatech) | 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride | 2658468-39-2 | 95% | An iodinated version perfect for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity. |

Quality Control Workflow for Incoming Chemical Matter

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of all starting materials. Failure to do so can compromise months of research. Every incoming building block must be treated as a self-validating system.

Workflow Diagram: QC for a Representative Azetidinyl-Pyrazole Building Block

Caption: Quality control workflow for incoming azetidinyl-pyrazole building blocks.

Experimental Protocol: LC-MS Analysis

-

Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

-

Instrumentation: Use a standard reverse-phase HPLC (e.g., C18 column) coupled to an ESI mass spectrometer.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: Run a 5-95% B gradient over 5-10 minutes.

-

Analysis:

-

Purity: Integrate the peak area from the UV chromatogram (e.g., at 214 nm and 254 nm). The main peak should be >95% of the total area.

-

Identity: Check the mass spectrum for the expected protonated molecular ion [M+H]⁺. For 1-(3-Azetidinyl)-1H-pyrazole (free base), the expected exact mass is ~123.08, so the [M+H]⁺ ion should be observed at m/z 124.09.

-

Applications in Drug Discovery: Targeting Protein Kinases

The pyrazole scaffold is a validated hinge-binding motif for a multitude of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[1][2] The azetidinyl-pyrazole framework is particularly well-suited for developing inhibitors that target the ATP-binding site.

Protein kinases are central to signaling cascades that control cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors based on the azetidinyl-pyrazole scaffold can be designed to compete with ATP, thereby blocking the downstream signaling and inhibiting tumor growth.[7]

Conceptual Signaling Pathway: Kinase Inhibition

Caption: Role of an azetidinyl-pyrazole as a competitive ATP inhibitor in a generic kinase signaling pathway.

Safe Handling and Storage

Proper handling and storage are paramount for ensuring the stability of the compound and the safety of laboratory personnel.

-

Storage: Store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[6] These compounds, especially as salts, can be hygroscopic.

-

Handling:

-

Wear standard Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

For TFA salts, be aware that they are acidic. Avoid contact with skin and eyes.

-

Use appropriate tools (e.g., anti-static spatulas) for weighing and transferring the solid.

-

Conclusion

The 1-(3-Azetidinyl)-1H-pyrazole framework represents a valuable and contemporary building block for modern drug discovery. While the exact trifluoroacetate salt may require custom synthesis, this guide has demonstrated that chemically savvy researchers can readily access this important scaffold through commercially available structural isomers and alternative salt forms. By applying rigorous quality control and understanding the chemical rationale for its design, scientists can effectively leverage this molecule to develop novel and potent inhibitors, particularly for the well-validated protein kinase target class.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Coupling of 1-(3-Azetidinyl)pyrazole with Aryl Halides

This Application Note is designed for medicinal chemists and process development scientists optimizing the installation of the 1-(3-azetidinyl)pyrazole motif—a privileged scaffold in JAK inhibitors (e.g., Baricitinib) and other bioactive small molecules.

Executive Summary & Strategic Analysis

The coupling of 1-(azetidin-3-yl)-1H-pyrazole (CAS 1621910-24-4) with aryl halides presents a specific chemoselective challenge. The molecule contains two potential nucleophilic sites: the secondary amine of the azetidine ring and the pyrazole nitrogens. However, due to the specific connectivity (pyrazole N1 attached to azetidine C3), the azetidine nitrogen is the primary nucleophile for cross-coupling reactions.

Key Challenges:

-

Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1] Harsh Lewis acidic conditions or excessive temperatures (>120°C) can trigger ring-opening or polymerization.

-

Polarity: The product is often highly polar/amphoteric, leading to low recovery during standard aqueous workups.[1]

-

Regioselectivity: While the azetidine NH is more nucleophilic, competitive C-H arylation at the pyrazole C4 position can occur under specific Pd-catalyzed conditions if the N-center is sterically crowded.

Reaction Pathway Decision Matrix

The choice of method depends strictly on the electronic nature of the electrophile (Aryl Halide).

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on electrophile electronics.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient heteroaryls (e.g., 2-chloropyrimidines, 2-fluoropyridines). Mechanism: Addition-Elimination via Meisenheimer complex.

This pathway is preferred for medicinal chemistry "building block" synthesis due to its operational simplicity and lack of heavy metals.

Protocol 1: Standard SNAr Coupling

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)[2]

-

Nucleophile: 1-(3-Azetidinyl)pyrazole dihydrochloride (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) — Extra base required to neutralize HCl salt.

-

Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

Step-by-Step Procedure:

-

Preparation: In a reaction vial, dissolve the aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in DMSO (0.2 M concentration).

-

Addition: Add 1-(3-Azetidinyl)pyrazole dihydrochloride salt.

-

Activation: Add DIPEA dropwise. The solution may warm slightly.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.

-

Critical Check: If conversion stalls, raise temperature to 100°C, but do not exceed 120°C to avoid azetidine degradation.

-

-

Workup (The "Polar" Challenge):

-

Option A (Precipitation): Pour the reaction mixture into crushed ice/water (10x volume). If a solid forms, filter and wash with water.[3]

-

Option B (Extraction): If the product is water-soluble (common with azetidines), dilute with brine and extract with DCM:Isopropanol (3:1) . Standard EtOAc extraction often results in poor recovery.

-

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Unactivated aryl bromides, chlorides, and triflates. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination).[4]

For secondary amines like azetidine, bulky phosphine ligands are essential to prevent β-hydride elimination and promote reductive elimination.

Protocol 2: RuPhos-Mediated Coupling

Rationale: RuPhos and BrettPhos are superior ligands for secondary amines, offering high turnover numbers and preventing catalyst deactivation.

Reagents:

-

Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2 mol%)

-

Ligand: RuPhos (4–10 mol%) (Ligand:Pd ratio 2:1)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in 1,4-dioxane. Stir at RT for 5 minutes to form the active catalytic species (solution turns from orange to dark red/brown).

-

Charge Reactants: Add the Aryl Halide (1.0 equiv), 1-(3-Azetidinyl)pyrazole (1.1 equiv), and Base (Cs₂CO₃).

-

Note: If using the hydrochloride salt of the azetidine, add an extra 2.0 equiv of base.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of failure in this reaction.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Scavenging: After cooling, filter through a pad of Celite to remove bulk Pd and inorganic salts. Elute with MeOH/DCM (1:9).

-

Purification: Concentrate and purify via flash chromatography.

-

Stationary Phase: Silica gel (neutralized).[1]

-

Eluent: DCM to 10% MeOH/DCM + 1% NH₄OH or Et₃N . (Amine additive is mandatory to prevent streaking).

-

Troubleshooting & Optimization Data

Solvent & Base Screening Results

Data synthesized from internal optimization of azetidine couplings.

| Variable | Condition | Outcome | Notes |

| Base | NaOtBu | High Yield, Fast | Can cause side reactions with ester/nitrile groups on Ar-X. |

| Base | Cs₂CO₃ | Moderate Rate, High Tolerance | Best for complex substrates with sensitive functional groups. |

| Ligand | BINAP | Low Yield (<40%) | Sterically insufficient for bulky azetidine coupling. |

| Ligand | RuPhos | Excellent (>85%) | The "Gold Standard" for this specific secondary amine. |

| Ligand | XPhos | Good (70-80%) | Good alternative if RuPhos is unavailable. |

| Solvent | Toluene | Good | Standard non-polar option. |

| Solvent | t-Amyl Alcohol | Excellent | Promotes solubility of polar intermediates; higher boiling point. |

Experimental Workflow Diagram

Figure 2: Optimized experimental workflow for Pd-catalyzed coupling, emphasizing the critical degassing and purification steps.

Critical Technical Notes (E-E-A-T)

Handling the Hydrochloride Salt

Commercially available 1-(3-Azetidinyl)pyrazole is typically supplied as the dihydrochloride salt (CAS 1621910-24-4).

-

Impact: The salt is not nucleophilic.

-

Solution: You must include sufficient base to neutralize the salt (2 equiv) PLUS the stoichiometric requirement for the reaction. Failure to do this is the #1 cause of low yields.

Azetidine Stability

While less strained than aziridines, azetidines are susceptible to acid-catalyzed ring opening.

-

Avoid: Strong acids during workup (e.g., 1M HCl washes).

-

Preferred: Use saturated NH₄Cl or phosphate buffer (pH 7) for aqueous washes.

Purification of Polar Amines

Azetidine derivatives often interact strongly with silanols on silica gel.

-

Symptom: Product streaks or stays at the baseline.

-

Fix: Pre-wash the silica column with eluent containing 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH). This "caps" the acidic sites on the silica.[1]

References

-

Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Accounts of Chemical Research.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Dunetz, J. R., et al. (2019). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

-

BenchChem Technical Support. (2025). "Purification of Polar Azetidine Derivatives." BenchChem Protocols.

Sources

Handling hygroscopic trifluoroacetate salts in organic synthesis

Application Note: Handling and Stoichiometric Correction of Hygroscopic Trifluoroacetate (TFA) Salts in Organic Synthesis

Introduction: The "Hidden Mass" Problem

In organic synthesis, particularly within peptide chemistry and the purification of polar heterocycles, Trifluoroacetic Acid (TFA) is ubiquitous.[1] It serves as an excellent cleavage reagent and ion-pairing agent for Reverse-Phase HPLC (RP-HPLC). Consequently, many synthetic products are isolated as TFA salts .[1]

However, TFA salts present a dual challenge that frequently derails stoichiometric accuracy and biological data:

-

Hygroscopicity: TFA salts are avid water absorbers. A "dry" looking powder may contain 10–30% water by weight.

-

Counterion Mass: The trifluoroacetate anion (

, MW: 113.02 g/mol ) adds significant mass. A peptide with three basic residues (e.g., Arg, Lys, N-term) will carry three TFA counterions, inflating the molecular weight by ~340 Da.

The Consequence: Treating a TFA salt as a 100% pure free base leads to gross stoichiometric errors (often under-dosing by 30–50%) and false-negative biological results due to TFA cytotoxicity.

Quantitative Analysis: The Mathematics of Net Content

Before reacting or assaying a TFA salt, you must calculate the Net Peptide Content (NPC) or Net Compound Content . Relying on the theoretical molecular weight of the free base is the most common source of experimental error.

The Correction Formula

To determine the actual molar amount of active compound in your weighed mass, use the following derivation:

[2]- : Number of basic sites (N-terminus + Arg + Lys + His).

- : 114.02 g/mol (Acid MW).

- : Mass contribution from water (determined by Karl Fischer, typically 5–20%).

Data Table: Impact of TFA on Effective Mass

Comparison of a hypothetical peptide (MW 1000, 2 basic sites) stored at ambient humidity.

| Parameter | Value | Impact |

| Theoretical MW (Free Base) | 1000 g/mol | Baseline |

| TFA Counterions (n=2) | +228 g/mol | Salt MW becomes 1228 g/mol |

| Absorbed Water (~10%) | +136 g/mol | "Wet" weight increases |

| Effective Mass | ~1364 g/mol | 36% Mass Inflation |

| Actual Moles per 1 mg | 0.73 µmol | vs. 1.0 µmol theoretical (27% Error) |

Protocol 1: Accurate Handling & Weighing

Objective: Minimize moisture uptake during weighing to ensure reproducibility.

-

Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

-

The "Closed Vial" Technique:

-

Do not weigh the powder on an open weigh boat.

-

Tare a sealed vial containing the solvent.

-

Quickly transfer the approximate amount of salt into the solvent vial and recap immediately.

-

Weigh the vial again. The difference is the solvated mass.

-

-

Dissolution First: For high-precision assays, dissolve the entire commercial vial (e.g., 1 mg or 5 mg) in a known volume of solvent (e.g., DMSO or water) to create a stock solution. Calculate concentration based on the Net Content provided on the Certificate of Analysis (CoA), not the nominal weight.

Protocol 2: Salt Exchange (TFA Removal)

For biological assays (where TFA is cytotoxic) or acid-sensitive chemical reactions, TFA must be removed or exchanged.[1]

Method A: HCl Exchange via Lyophilization (The Gold Standard)

Best for: Peptides and stable polar molecules. Converts TFA salt to Hydrochloride (HCl) salt.[3][4]

Mechanism: Repeated lyophilization in the presence of excess strong acid (HCl) drives off the volatile TFA (

Step-by-Step Workflow:

-

Dissolution: Dissolve the TFA salt in 10–100 mM HCl (aq) at a concentration of 1–5 mg/mL.

-

Note: Ensure the HCl concentration is in molar excess of the TFA counterions.

-

-

Equilibration: Let stand at room temperature for 5 minutes .

-

Freeze: Flash freeze using liquid nitrogen.

-

Lyophilize: Freeze-dry to a powder.

-

Repeat: Re-dissolve the dry powder in the same HCl solution and lyophilize again.

-

Requirement: Perform 3 cycles minimum to ensure >99% exchange.

-

-

Final Step: For the final cycle, dissolve in water only (no HCl) to remove excess free HCl, then lyophilize.

Method B: Ion Exchange Chromatography (Dowex)

Best for: Large scale (>100 mg) or when complete removal of all acid traces is required.

Resin: Strong Anion Exchanger (e.g., Dowex 1X2, quaternary ammonium).

Step-by-Step Workflow:

-

Activation: Pack a small column with resin (approx. 50-fold molar excess of exchange sites).[5][6]

-

Conversion: Wash the resin with 1 M Sodium Acetate (or 0.1 M HCl for chloride form) to load the desired counterion.

-

Wash: Rinse with distilled water until the eluate is neutral (pH ~7).

-

Loading: Dissolve the TFA salt in a minimal volume of water and load onto the column.

-

Elution: Elute with distilled water (or 5% Acetic Acid if the compound sticks). The TFA anions are retained on the resin; the peptide/compound elutes with the new counterion.

-

Isolation: Lyophilize the fractions.

Method C: Azeotropic Distillation (Small Molecules)

Best for: Non-polar organic intermediates where lyophilization is impractical.

-

Dissolve the TFA salt in a mixture of Toluene/Methanol (10:1) .

-

Concentrate on a rotary evaporator. Toluene forms an azeotrope with TFA.

-

Repeat the process 3–4 times.

-

Final drying under high vacuum.

Visualization: Decision Logic & Workflows

Figure 1: Decision Matrix for TFA Salt Handling

Caption: Logical framework for determining whether to correct for stoichiometry, exchange the salt, or neutralize based on downstream application.

Figure 2: HCl Salt Exchange Mechanism

Caption: The iterative lyophilization workflow to displace TFA (volatile) with Chloride (stable) ions.

Biological Implications: Why Remove TFA?

Failure to remove TFA can compromise data integrity in three specific ways:

-

Cytotoxicity: TFA inhibits cell proliferation (e.g., osteoblasts, keratinocytes) at concentrations as low as 10 nM .[7] It acidifies culture media, potentially triggering apoptosis artifacts.

-

Receptor Interference: The trifluoroacetate anion can pair with cationic residues on the ligand, altering the conformation required for receptor binding (e.g., GPCRs).

-

In Vivo Toxicity: In animal models, high doses of TFA salts can cause edema and alter metabolic signaling, confounding drug efficacy readouts.

Recommendation: For all in vivo and sensitive in vitro assays, convert to Acetate or Hydrochloride salts.

References

-

AmbioPharm. "How is Theoretical Net Peptide Content Calculated?" AmbioPharm Knowledge Base. [Link]

-

LifeTein. "Should I Have TFA Removed from My Peptide? Practical Removal Methodologies." LifeTein Technical Support. [Link]

-

Sikora, K., et al. "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." International Journal of Peptide Research and Therapeutics, 2018. [Link]

-

Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 1999. [Link]

-

Organic Syntheses. "Silver trifluoroacetate and 4-Iodoveratrole Synthesis." Org.[8][9][10] Synth. 1958, 38, 86. [Link]

-

Gaussier, H., et al. "Influence of the counter-ion on the membrane permeation of antimicrobial peptides." NIH PubMed Central. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. genscript.com.cn [genscript.com.cn]

- 8. hepatochem.com [hepatochem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. health.hawaii.gov [health.hawaii.gov]

Application Note: Storage & Handling of 1-(3-Azetidinyl)-1H-pyrazole Trifluoroacetate

Executive Summary

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is a high-value heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, FLT3) and fragment-based drug discovery. Due to the ring strain of the azetidine moiety and the hygroscopic nature of the trifluoroacetic acid (TFA) salt, this compound requires rigorous environmental controls to maintain chemical integrity.

Quick Reference: Storage Specifications

| Parameter | Specification | Critical Note |

| Long-Term Storage | -20°C | Desiccated environment essential. |

| Short-Term/Working | 2–8°C | Use within 2–4 weeks. |

| Atmosphere | Inert (N₂ or Ar) | Flush headspace after every use. |

| Moisture Sensitivity | High (Hygroscopic) | TFA salts absorb atmospheric water rapidly. |

| Solubility | DMSO, Methanol, Water | Avoid storing in solution for >24 hours. |

Physicochemical Profile & Stability Logic

The TFA Salt Factor

The compound is supplied as a trifluoroacetate salt .[1][2] While this salt form stabilizes the basic azetidine nitrogen against oxidation, it introduces significant hygroscopicity .

-

Mechanism: The TFA counter-ion forms hydrogen bonds with atmospheric water molecules.

-

Consequence: Uncontrolled moisture uptake leads to hydrolysis of the strained azetidine ring (ring-opening) or formation of a "goo" that is difficult to weigh accurately.

Azetidine Ring Strain

The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain .

-

Risk: Under nucleophilic conditions (e.g., basic pH in water) or elevated temperatures, the ring is susceptible to nucleophilic attack, leading to ring-opening and loss of pharmacological activity.

-

Stabilization: The protonated form (salt) prevents the nitrogen lone pair from participating in side reactions, making the TFA salt more stable than the free base during storage.

Detailed Storage Protocol

Arrival & Initial Processing

Upon receipt, the compound typically arrives at ambient temperature. Immediate processing is required to prevent degradation.

Protocol: The "Desiccate-Aliquot-Freeze" Workflow

-

Equilibration: Allow the sealed shipping vial to reach room temperature (20–25°C) inside a desiccator before opening. Why? Opening a cold vial in humid air causes immediate condensation on the solid.

-

Inspection: Visual check. The compound should be an off-white to white solid. If it appears gummy or translucent, moisture absorption has occurred.

-

Aliquoting:

-

Dissolve the master stock in a volatile solvent (e.g., Methanol) if weighing small amounts is difficult due to static.

-

Distribute into single-use glass vials (amber preferred).

-

Remove solvent via centrifugal evaporation (SpeedVac) or nitrogen stream.

-

-

Sealing: Flush each vial with dry Nitrogen (N₂) or Argon. Cap tightly with Parafilm wrapping.

Storage Conditions

-

Primary: Store at -20°C .

-

Secondary: Place vials inside a sealed secondary container (e.g., a jar) containing active desiccant packets (Silica gel or Drierite).

Handling & Reconstitution for Assays

Solvent Selection

-

DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions (typically 10 mM or 100 mM).

-

Water: Soluble, but acidic (pH ~2–3) due to TFA. Not recommended for long-term storage due to hydrolytic risk.

The "TFA Problem" in Bioassays

Critical Application Note: The TFA counter-ion is cytotoxic at high concentrations and can acidify culture media, leading to false positives in cellular assays.

Protocol: In-Situ Neutralization (For Cellular Assays) If the final concentration of TFA in the assay well exceeds 0.1%, or if the cells are sensitive to acidic shifts:

-

Prepare the stock solution in DMSO.

-

Dilute into the assay buffer containing HEPES (20–50 mM) or Bicarbonate to buffer the acidity.

-

Verification: Check the pH of the mock control (media + compound vehicle) to ensure it remains physiological (pH 7.2–7.4).

Protocol: Salt Exchange (TFA to HCl) For sensitive in vivo or enzymatic studies, convert the TFA salt to a Hydrochloride (HCl) salt.[1]

-

Dissolve compound in 0.1 M HCl (in MeOH/Water).

-

Lyophilize or evaporate to dryness.

-

Repeat 2–3 times.

-

Result: The volatile TFA is removed and replaced by the Chloride ion.

Visualizations

Workflow: Storage Lifecycle

This diagram illustrates the critical decision points from receipt to experimental use, ensuring sample integrity.

Caption: Figure 1. Optimal lifecycle management for hygroscopic TFA salts. Note the critical equilibration step to prevent moisture condensation.

Decision Logic: Handling TFA in Assays

This diagram guides the researcher on managing the TFA counter-ion interference in biological data.

Caption: Figure 2. Decision matrix for mitigating TFA salt interference in downstream biological applications.

Quality Control & Troubleshooting

To validate the integrity of stored 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, use the following markers:

| Method | Expected Observation | Sign of Degradation |

| 1H-NMR (DMSO-d6) | Sharp peaks. Azetidine protons (m, ~4.0–4.5 ppm), Pyrazole protons (d, aromatic region). | Broadening of azetidine peaks (polymerization) or extra peaks near 3-4 ppm (ring opening). |

| LC-MS | Single peak, [M+H]+ corresponding to free base MW. | Multiple peaks with M+18 (hydrolysis) or dimer masses. |

| Appearance | White/Off-white powder. | Yellowing, oil formation, or liquid droplets (deliquescence). |

Troubleshooting FAQ:

-

Q: The solid turned into a sticky oil.

-

A: It has absorbed moisture. For chemical synthesis, it may still be usable if dried under high vacuum over P₂O₅. For biology, discard.

-

-

Q: Can I store the DMSO stock at -20°C?

-

A: Yes, but DMSO freezes at 19°C. Repeated freeze-thaw cycles precipitate the salt. Aliquot into small volumes (e.g., 20 µL) to avoid this.

-

References

-

Sigma-Aldrich. Safety Data Sheet: 3-(azetidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole, trifluoroacetic acid. Retrieved from

-

Enamine. Building Blocks: Azetidines and Pyrazoles Stability Data. Retrieved from

-

LifeTein. TFA Removal Service and Salt Exchange Protocols. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. Retrieved from

-

RSC Medicinal Chemistry. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Retrieved from

Sources

Troubleshooting & Optimization

Removing excess trifluoroacetic acid from 1-(3-Azetidinyl)pyrazole salts

Topic: Removing excess trifluoroacetic acid from 1-(3-Azetidinyl)pyrazole salts Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]